![molecular formula C14H13N3O4 B4300597 methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate](/img/structure/B4300597.png)
methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate
Overview
Description
Methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate is a chemical compound with the molecular formula C17H14N4O4. It is commonly used in scientific research for its unique properties and potential applications in various fields. In
Mechanism of Action
The mechanism of action of methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate is not well-understood. However, it is believed to interact with biological molecules such as proteins and nucleic acids, which can lead to changes in their structure and function. This interaction can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
Methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism. It has also been shown to interact with DNA, which can lead to changes in gene expression. Additionally, it has been shown to have potential anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate in lab experiments is its versatility. It can be used in various applications, including the development of new materials, fluorescent probes, and pharmaceutical compounds. Additionally, its synthesis method is well-established, which makes it easy to obtain in large quantities. However, one of the limitations is that its mechanism of action is not well-understood, which can make it difficult to interpret experimental results.
Future Directions
There are numerous future directions for the use of methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate in scientific research. One potential direction is the development of new fluorescent probes for imaging and detecting biological molecules. Another direction is the synthesis of new pharmaceutical compounds with potential anti-inflammatory and anti-cancer properties. Additionally, its unique properties make it a promising candidate for the development of new materials with unique properties.
Conclusion:
In conclusion, methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate is a versatile compound with numerous potential applications in scientific research. Its synthesis method is well-established, and it has been used in the development of fluorescent probes, pharmaceutical compounds, and new materials. Its mechanism of action is not well-understood, but it has been shown to have various biochemical and physiological effects. While there are limitations to its use, its unique properties make it a promising candidate for future research in various fields.
Scientific Research Applications
Methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate is a versatile compound that has numerous potential applications in scientific research. It has been used in the development of fluorescent probes for imaging and detecting biological molecules. It has also been used as a building block for the synthesis of various compounds with potential pharmaceutical applications. Additionally, it has been used in the development of new materials with unique properties.
properties
IUPAC Name |
methyl 4-[[(3-nitropyridin-4-yl)amino]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-21-14(18)11-4-2-10(3-5-11)8-16-12-6-7-15-9-13(12)17(19)20/h2-7,9H,8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQJJBZBGDLXKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=C(C=NC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(3-nitropyridin-4-yl)amino]methyl}benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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